

Technical Guide: Spectroscopic Profiling of Z-Glu(OBzl)-OSu

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Compound of Interest

Compound Name: Z-Glu(obzl)-osu

CAS No.: 67413-34-7

Cat. No.: B554463

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CAS Registry Number: 34897-67-1 Molecular Formula:

Molecular Weight: 468.46 g/mol

Introduction & Structural Logic

Z-Glu(OBzl)-OSu is a heterobifunctional amino acid derivative used extensively in solution-phase peptide synthesis. Its utility stems from the orthogonal reactivity of its three functional zones:

- N-Terminus Protection (Z/Cbz): Acid-stable, removed by hydrogenolysis ().
- Side-Chain Protection (OBzl): Protects the -carboxylic acid; removed by hydrogenolysis or strong acids (HF/TFMSA).
- C-Terminus Activation (OSu): An N-hydroxysuccinimide (NHS) ester that reacts selectively with primary amines to form peptide bonds without additional coupling reagents.

The spectroscopic data presented below is critical for confirming the integrity of the active ester (OSu) moiety, which is moisture-sensitive and prone to hydrolysis.

Structural Visualization & NMR Assignment Logic

The following diagram correlates the chemical structure with specific spectroscopic signals.

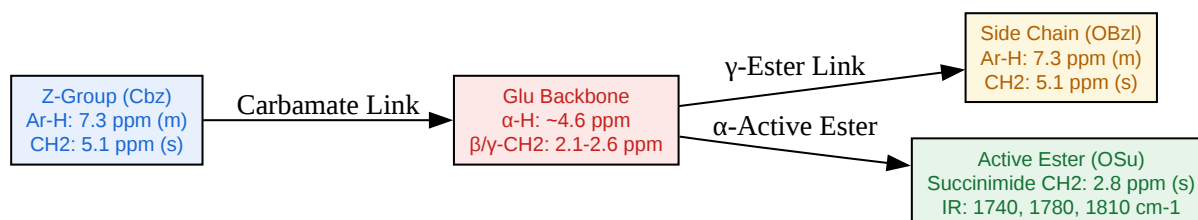


Figure 1: Structural domains and diagnostic spectroscopic markers of Z-Glu(OBzl)-OSu.

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[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for assessing purity. The most critical quality attribute is the ratio of the succinimide singlet (2.8 ppm) to the aromatic protons. A reduced integration value for the succinimide signal indicates hydrolysis.

H NMR Data (400 MHz, DMSO-)

Solvent Note: DMSO-

is preferred over CDCl

for solubility and to prevent moisture-induced hydrolysis during acquisition.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.98	Doublet (d)	1H	NH (Amide)	Carbamate NH, couples with -H.
7.30 – 7.40	Multiplet (m)	10H	Ar-H (Phenyl)	Overlapping signals from Z (5H) and OBzl (5H) groups.
5.11	Singlet (s)	2H	OBzl -CH -	Benzylic methylene of the side chain ester.
5.04	Singlet (s)	2H	Z -CH -	Benzylic methylene of the N-terminal carbamate.
4.65 – 4.75	Multiplet (m)	1H	-CH	Downfield shift due to the electron- withdrawing OSu group.
2.81	Singlet (s)	4H	OSu -CH -CH -	DIAGNOSTIC: Symmetric succinimide ring protons. Loss of this singlet indicates hydrolysis.
2.50 – 2.60	Multiplet (m)	2H	-CH	Adjacent to the side-chain ester.

2.05 – 2.25	Multiplet (m)	2H	-CH	Methylene bridge in the glutamic side chain.
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C NMR Data (100 MHz, DMSO-)

Chemical Shift (, ppm)	Assignment
172.0	Side chain ester carbonyl (-COOBzl)
170.3	Succinimide carbonyls (C=O)
168.5	Activated -carbonyl (-CO-OSu)
156.2	Carbamate carbonyl (Z-C=O)
136.0 – 137.0	Aromatic quaternary carbons (Ipso)
127.0 – 129.0	Aromatic CH carbons
66.0	Benzylic carbons (Z-CH and OBzl-CH)
52.5	-Carbon
29.8	-Carbon
26.5	-Carbon
25.6	Succinimide methylenes (CH)

Infrared (IR) Spectroscopy

IR is a rapid "fingerprint" method to verify the presence of the active ester. The OSu group displays a unique "triplet" or split-band pattern in the carbonyl region due to coupling between

the ester and the imide carbonyls.

Key Absorption Bands (KBr Pellet / Nujol)

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Analysis
3300 – 3350	NH	Stretch	Amide A band (Carbamate).
1810 (w)	C=O (OSu)	Sym.[1][2][3] Stretch	Diagnostic: High-frequency band specific to cyclic anhydrides/imides.
1780 (m)	C=O (OSu)	Asym.[4][1][5][3] Stretch	Diagnostic: Characteristic of N-hydroxysuccinimide esters.
1740 (s)	C=O (Ester)	Stretch	Overlap of OBzl ester and OSu ester components.
1690 – 1700	C=O (Urethane)	Stretch	Z-group carbamate carbonyl (Amide I).
1520 – 1540	NH	Bend	Amide II band.
1200 – 1250	C-O-C	Stretch	Ester linkages.
690, 740	Ar-H	Bend	Mono-substituted benzene rings (Z and OBzl).

Technical Note: If the bands at 1810 and 1780 cm are absent or replaced by a broad band at ~1710 cm, the active ester has hydrolyzed to the free acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. Electrospray Ionization (ESI) is the preferred soft ionization technique.

Expected Ions (ESI-MS, Positive Mode)

- Exact Mass: 468.15
- [M+H]
: 469.2 m/z (Base peak in clean samples)
- [M+Na]
: 491.2 m/z (Common adduct)
- [M+NH
]
: 486.2 m/z

Fragmentation Pattern (MS/MS)

- Loss of OSu: [M+H]
Mass 354 (Loss of 115 Da, HOSu). This confirms the lability of the active ester.
- Loss of Z-group: Cleavage of the benzyl carbamate often yields tropylium ions (m/z 91).

Experimental Workflow: Synthesis & QC

To generate valid spectroscopic data, the compound must be synthesized and purified correctly to remove byproducts like Dicyclohexylurea (DCU).

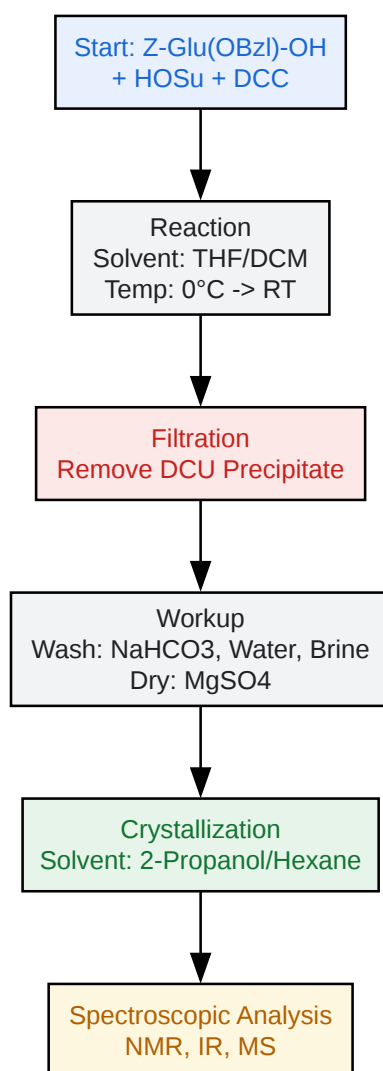


Figure 2: Synthesis and Purification Workflow for High-Purity Z-Glu(OBzl)-OSu.

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Protocol for Analytical Sample Preparation

- NMR: Dissolve 5-10 mg of **Z-Glu(OBzl)-OSu** in 0.6 mL of DMSO-
 - . Ensure the tube is dry. Run immediately to prevent hydrolysis by trace water in the solvent.
- IR: Mix 1-2 mg of sample with ~100 mg dry KBr. Grind finely and press into a transparent pellet. Alternatively, use ATR (Attenuated Total Reflectance) on the neat powder.

- Storage: Store the reference standard at -20°C under desiccant. Warm to room temperature before opening to prevent condensation.

References

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- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general Z/OBzl/OSu shift assignments).

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